D-arabinitol 1-phosphate
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Overview
Description
D-arabinitol 1-phosphate is an alditol 5-phosphate and an arabinitol phosphate. It derives from a L-arabinitol and a D-arabinitol. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Synthesis and Characterization
D-arabinitol 1-phosphate (Ara-ol1-P) plays a key role in biochemical processes. It has been synthesized from D-arabinonic acid for characterization purposes. Ara-ol1-P serves as a substrate for D-arabinitol-phosphate dehydrogenase (APDH) in Bacillus halodurans, converting it to xylulose 5-phosphate. This process accepts both NAD(+) and NADP(+) as co-factors, and kinetic parameters suggest a ternary complex mechanism in the reaction (Soroka et al., 2005).
Role in Plant Physiology
This compound is involved in plant physiology. A phosphatase in French bean (Phaseolus vulgaris L.) leaves hydrolyses 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase, indicating its significant role in photosynthetic processes (Kingston-Smith et al., 1992).
Involvement in Polysaccharide Structure
The structure of the capsular polysaccharide (CPS) from Streptococcus pneumoniae Type 17F includes a 2-substituted arabinitol 1-phosphate residue, confirming its significance in the bacterial polysaccharide structure (Jones et al., 2002).
Metabolic Implications in Candidiasis
D-Arabinitol, a metabolite of pathogenic Candida species, has been studied extensively. Its measurement in human serum via gas-liquid chromatography indicated its potential role as a diagnostic marker in invasive candidiasis (Kiehn et al., 1979).
Properties
CAS No. |
850728-02-8 |
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Molecular Formula |
C5H13O8P |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-/m1/s1 |
InChI Key |
VJDOAZKNBQCAGE-UOWFLXDJSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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